Chromatographic Separation Performance: Resolution >2.0 in Validated UPLC Method
In a validated stability-indicating UPLC method, the chromatographic resolution between paliperidone palmitate and its N-Oxide impurity was >2.0, meeting and exceeding the ICH requirement of ≥1.5 for baseline separation. This performance was achieved alongside seven other impurities, with all component pairs exhibiting resolution >2.0, demonstrating the N-Oxide's distinct retention characteristics relative to other paliperidone-related impurities [1].
| Evidence Dimension | Chromatographic resolution (USP resolution factor, Rs) |
|---|---|
| Target Compound Data | Rs > 2.0 for Paliperidone Palmitate N-Oxide vs. paliperidone palmitate API |
| Comparator Or Baseline | ICH Q2(R1) minimum requirement: Rs ≥ 1.5; typical separation for structurally similar impurities |
| Quantified Difference | Resolution exceeds regulatory minimum by >33%; all eight impurity pairs in the method achieved Rs > 2.0 |
| Conditions | Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm); gradient elution; detection at 238 nm; flow rate 0.5 mL/min; column temperature 35°C |
Why This Matters
Resolution >2.0 provides robust baseline separation that ensures accurate quantitation of the N-Oxide impurity in the presence of the API and other related substances, which is critical for ANDA submission and batch release testing.
- [1] Bindu KH, Reddy IU, Anjaneyulu Y, Suryanarayana MV. A validated stability indicating UPLC method for simultaneous determination of assay, related substances, and degradation products of paliperidone palmitate active pharmaceutical ingredient and its pharmaceutical injection forms. J Liq Chromatogr Relat Technol. 2012;35(4):533-546. View Source
